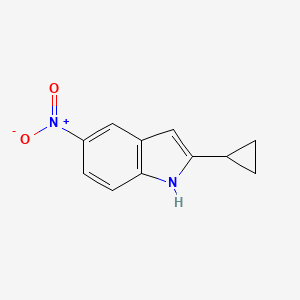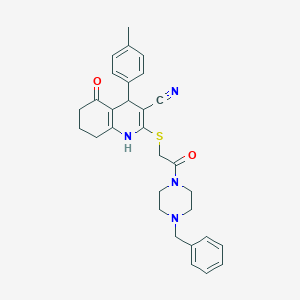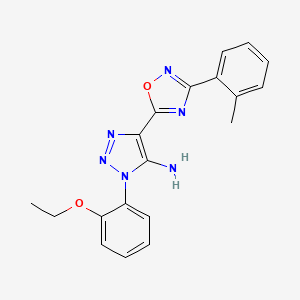
1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as EOTA, is a compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been extensively studied. It has been reported to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, leading to the suppression of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest, leading to the inhibition of cell proliferation. This compound has also been found to inhibit the migration and invasion of cancer cells, leading to the suppression of metastasis. Additionally, this compound has been reported to increase the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit good solubility in various solvents. Additionally, this compound has been reported to exhibit good stability under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has been reported to exhibit low aqueous solubility, which could limit its use in some experiments. Additionally, this compound has been found to exhibit some toxicity towards normal cells, which could limit its use in some applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. One possible direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the use of this compound as a lead compound for the development of new antibiotics. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, efforts could be made to improve the solubility and reduce the toxicity of this compound, making it more suitable for various applications.
Conclusion
In conclusion, this compound is a compound that has been of great interest in scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has been found to exhibit anti-tumor, anti-inflammatory, and antibacterial activity, making it a potential candidate for the development of new therapies. While this compound has some advantages for lab experiments, it also has some limitations that need to be addressed. Overall, this compound has great potential for future research, and further studies could lead to the development of new therapies for various diseases.
Synthesemethoden
1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been synthesized using different methods, including the reaction of 2-ethoxyaniline with o-tolylisocyanate, followed by the reaction of the resulting product with 3-azido-5-bromo-1,2,4-oxadiazole and 1-ethynyl-1H-1,2,3-triazole. Another method involves the reaction of 2-ethoxyaniline with o-tolylisocyanate, followed by the reaction of the resulting product with 3-azido-5-bromo-1,2,4-oxadiazole and sodium azide. Both methods have been reported to yield this compound in good yields.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been found to have potential applications in the field of medicine. It has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful for the treatment of various inflammatory diseases. Additionally, this compound has been found to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-26-15-11-7-6-10-14(15)25-17(20)16(22-24-25)19-21-18(23-27-19)13-9-5-4-8-12(13)2/h4-11H,3,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFZILOXESBFFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)

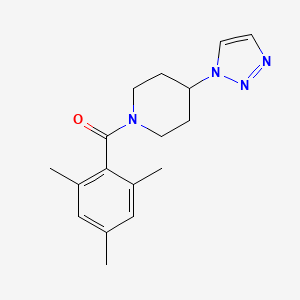
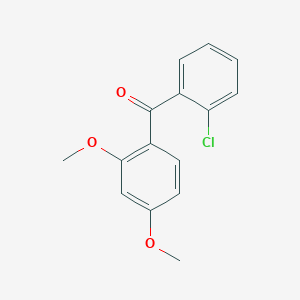
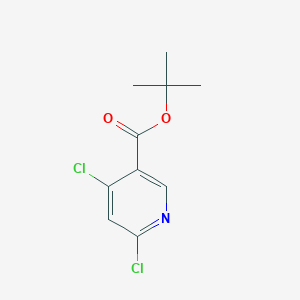
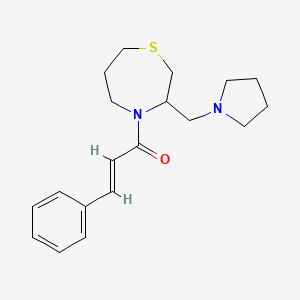

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)



